Advantame anhydrous is a high-intensity sweetener that is derived from aspartame, a commonly used artificial sweetener. It is classified as a dipeptide methyl ester derivative and is noted for its exceptional sweetness, reportedly between 14,000 to 48,000 times sweeter than sucrose (table sugar) and 90 to 120 times sweeter than aspartame itself. Advantame has been proposed for use in various food products to provide sweetness without significant caloric contribution, making it an appealing option for weight management and dietary control.
Advantame is synthesized through a chemical process involving aspartame and 3-hydroxy-4-methoxyphenylpropionaldehyde. The compound's development was primarily driven by the need for potent sweeteners that can enhance flavor while minimizing caloric intake.
Advantame is categorized under food additives, specifically as an intense sweetener. It has been evaluated by food safety authorities, including the Food Standards Australia New Zealand (FSANZ) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which have assessed its safety and technological justification for use in food products.
The synthesis of Advantame involves a reductive N-alkylation reaction where aspartame reacts with propionaldehyde in the presence of hydrogen and a platinum catalyst in a methanolic solution. The process can be summarized in the following steps:
The production process must ensure that impurities such as hydrogenated derivatives are minimized. Gas chromatography analysis confirms that levels of these impurities remain below detectable limits, affirming the compound's purity .
Advantame's molecular formula is , with a molecular weight of approximately 476.52 g/mol. Its structure features:
The chemical structure can be represented as follows:
Advantame undergoes hydrolysis under acidic or basic conditions, leading to the formation of its breakdown products, including Advantame-acid. This stability under typical food processing conditions is crucial for its application as a sweetener .
The synthesis involves careful control of reaction conditions to prevent unwanted side reactions that could lead to impurities or degradation products. High-performance liquid chromatography (HPLC) methods are employed for quality control during production .
Relevant analyses confirm that Advantame maintains its integrity and sweetness profile throughout its shelf life when stored properly .
Advantame has been approved for use in various food products including:
Its application extends beyond food products into research settings where it serves as a standard for testing sweetness intensity in various formulations .
The synthetic pathway initiates with the transformation of vanillin into HMCA—a critical unsaturated intermediate. Subsequent hydrogenation of HMCA’s α,β-unsaturated system generates HMPA, requiring stringent control to avoid over-reduction or phenolic ring saturation. Industrial protocols employ heterogeneous catalysts under mild hydrogen pressures:
Table 1: Catalytic Systems for Selective HMCA Hydrogenation
Catalyst | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pd/Al₂O₃ | 25–50 | 1–3 | >95 | >93 |
Pt/C | 20–30 | 5–10 | 98 | >96 |
Key innovation lies in catalyst poisoning modifiers (e.g., thiophene) that selectively deactivate overactive sites, preserving the phenolic –OH and methoxy groups [1].
Condensation of HMPA with aspartame exploits nucleophilic amine-carbonyl reactions to form Advantame’s secondary amine linkage. The reaction’s stereochemical fidelity is paramount due to Advantame’s two chiral centers (L-aspartyl and L-phenylalaninate residues):
Unlike aspartame, Advantame’s N-substituted structure impedes diketopiperazine formation—a common degradation pathway—due to steric blockade by the 3-(3-hydroxy-4-methoxyphenyl)propyl group [1].
Crystallization dictates final product purity and anhydrous form stability. Solvent selection balances solubility, crystal habit, and hydrate avoidance:
Table 2: Solubility of Advantame in Selected Solvents
Solvent | Solubility at 15°C (g/L) | Solubility at 50°C (g/L) | Anhydrous Yield (%) |
---|---|---|---|
Water | 0.76 | 3.10 | <5 |
Ethanol | 7.98 | 98.68 | 85–90 |
Ethyl Acetate | 1.65 | 16.00 | 70–75 |
Post-crystallization, agitated filter drying at 25–30°C under vacuum removes solvent residues to <100 ppm, critical for storage stability [1] [2].
Transitioning lab-scale synthesis to continuous manufacturing faces three key hurdles:
Handling temperature sensitivity remains critical: prolonged >40°C exposure degrades Advantame via ester hydrolysis, necessitating cold-chain logistics (2–10°C) for raw materials and final products [2] [4].
Table 3: Industrial Nomenclature of Advantame Anhydrous
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (3S)-3-{[3-(3-Hydroxy-4-methoxyphenyl)propyl]amino}-4-{[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino}-4-oxobutanoic acid |
CAS Number | 245650-17-3 (anhydrous) |
Other Identifiers | UNII-M501L2WP44; E969 (EU food additive code) |
Molecular Formula | C₂₄H₃₀N₂O₇ |
Synonyms | Methyl N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalaninate (anhydrous form) |
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